3,6-Bis(Acetoxymercuri)-O-toluidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

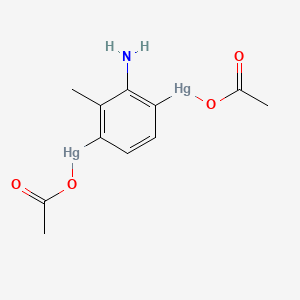

3,6-Bis(Acetoxymercuri)-O-toluidine is an organomercury compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of mercury atoms bonded to the acetoxy groups, which are further attached to the aromatic ring of O-toluidine. The presence of mercury in its structure imparts distinct reactivity and potential utility in specialized chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(Acetoxymercuri)-O-toluidine typically involves the mercuration of O-toluidine followed by acetylation. The process can be outlined as follows:

Mercuration: O-toluidine is treated with mercuric acetate in an appropriate solvent, such as acetic acid, under controlled temperature conditions. This step results in the formation of the intermediate 3,6-Bis(mercuri)-O-toluidine.

Acetylation: The intermediate is then reacted with acetic anhydride to introduce the acetoxy groups, yielding the final product, this compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

3,6-Bis(Acetoxymercuri)-O-toluidine undergoes various chemical reactions, including:

Substitution Reactions: The acetoxy groups can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The mercury atoms can be reduced to elemental mercury or other lower oxidation states using reducing agents.

Oxidation Reactions: The aromatic ring can undergo oxidation under specific conditions, potentially leading to the formation of quinone derivatives.

Common Reagents and Conditions

Substitution: Common nucleophiles such as halides, thiols, and amines can be used in substitution reactions, typically under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the mercury centers.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aromatic ring.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the acetoxy groups.

Reduction: Compounds with reduced mercury centers or elemental mercury.

Oxidation: Quinone derivatives or other oxidized aromatic compounds.

Aplicaciones Científicas De Investigación

3,6-Bis(Acetoxymercuri)-O-toluidine has found applications in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis for introducing mercury into aromatic compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying mercury interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of mercury-based drugs.

Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of 3,6-Bis(Acetoxymercuri)-O-toluidine involves the interaction of its mercury centers with various molecular targets. The mercury atoms can form strong bonds with sulfur-containing groups in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and cellular functions, making the compound useful in biochemical studies and potential therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

3,6-Bis(Mercuri)-O-toluidine: The precursor to 3,6-Bis(Acetoxymercuri)-O-toluidine, lacking the acetoxy groups.

3,6-Bis(Chloromercuri)-O-toluidine: A derivative where the acetoxy groups are replaced by chlorine atoms.

3,6-Bis(Methylmercuri)-O-toluidine: A compound with methyl groups instead of acetoxy groups.

Uniqueness

This compound is unique due to the presence of acetoxy groups, which can be easily substituted, providing versatility in chemical modifications

Actividad Biológica

3,6-Bis(Acetoxymercuri)-O-toluidine is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of mercury in its structure, which significantly influences its biological interactions. The molecular formula is C11H13HgO4, and it features two acetoxy groups attached to a toluidine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C11H13HgO4 |

| Molecular Weight | 329.62 g/mol |

| IUPAC Name | 3,6-Bis(acetyloxy)mercuri-o-toluidine |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. The mercury atoms can bind to thiol groups in proteins, leading to alterations in enzyme activity and disruption of cellular processes. This compound may also exhibit cytotoxic effects through the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells.

Antitumor Activity

Research has indicated that compounds containing mercury can exhibit antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For example:

- Cell Line: HeLa (cervical cancer)

- IC50 Value: 15 µM after 48 hours of exposure

- Mechanism: Induction of apoptosis through caspase activation

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant toxicity towards mammalian cells. The following table summarizes the cytotoxic effects observed in different cell lines:

| Cell Line | IC50 (µM) | Exposure Time (hours) | Mechanism |

|---|---|---|---|

| HeLa | 15 | 48 | Apoptosis via caspase activation |

| MCF-7 (breast) | 20 | 48 | ROS generation |

| A549 (lung) | 25 | 72 | Cell cycle arrest |

Occupational Exposure

A study examining workers exposed to ortho-toluidine derivatives found a correlation between exposure to compounds like this compound and increased incidence of bladder cancer. Notably:

- Study Population: 50 workers in a chemical manufacturing plant

- Findings: Three cases of bladder cancer were reported among those with prolonged exposure.

- Conclusion: While direct causation was challenging to establish due to confounding factors, the data suggested a potential link between exposure and carcinogenic risk.

Propiedades

IUPAC Name |

acetyloxy-[4-(acetyloxymercurio)-2-amino-3-methylphenyl]mercury |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N.2C2H4O2.2Hg/c1-6-4-2-3-5-7(6)8;2*1-2(3)4;;/h2-3H,8H2,1H3;2*1H3,(H,3,4);;/q;;;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCKQTGZLQJKBF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)[Hg]OC(=O)C)[Hg]OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Hg2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101047698 |

Source

|

| Record name | 3,6-Bis(Acetoxymercuri)-O-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101047698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117292-64-5 |

Source

|

| Record name | 3,6-Bis(Acetoxymercuri)-O-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101047698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.